tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate
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Overview
Description
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, a brominated nitropyridine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using hydrogen bromide to form 5-bromopyridine.
Nitration: The brominated pyridine is then nitrated to introduce the nitro group at the 3-position.
Formation of the Carbamate: The final step involves the reaction of the brominated nitropyridine with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-amino-3-nitropyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The brominated nitropyridine moiety can engage in various binding interactions, while the carbamate group may act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
tert-Butyl (2-((5-bromo-3-nitropyridin-2-yl)oxy)ethyl)(ethyl)carbamate is unique due to the presence of both bromine and nitro functional groups on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(5-bromo-3-nitropyridin-2-yl)oxyethyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O5/c1-5-17(13(19)23-14(2,3)4)6-7-22-12-11(18(20)21)8-10(15)9-16-12/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWRIPNWWLQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=C(C=C(C=N1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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